Metronidazole benzoate is classified as an ester derived from metronidazole, which itself is a well-known antibiotic used primarily to treat infections such as bacterial vaginosis and certain types of gastrointestinal infections. The compound is often utilized in pharmaceutical formulations due to its improved solubility and bioavailability compared to its parent drug, metronidazole .
The synthesis of metronidazole benzoate can be achieved through several methods, primarily involving the reaction of metronidazole with benzoyl chloride or benzoic acid.
The molecular structure of metronidazole benzoate features a nitroimidazole ring attached to a benzoate group.
Metronidazole benzoate undergoes various chemical reactions, primarily hydrolysis and complexation:
The mechanism of action of metronidazole benzoate is closely related to that of its parent compound:
Metronidazole benzoate exhibits distinct physical and chemical properties:
Metronidazole benzoate finds extensive applications in both clinical and research settings:
Metronidazole Benzoate (C₁₃H₁₃N₃O₄) is a crystalline ester derivative formed through the formal condensation of benzoic acid with the hydroxyethyl group of Metronidazole (1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole). Its molecular weight is 275.264 g/mol, as confirmed by mass spectrometry and elemental analysis [9]. The compound exists as a white to slightly yellowish powder with a melting point of 100°C [6]. Stereochemically, Metronidazole Benzoate lacks chiral centers but exhibits conformational flexibility due to free rotation around the -CH₂-CH₂- linker connecting the imidazole ring and the benzoate moiety. X-ray diffraction studies reveal two distinct solid-state forms: an anhydrous phase and a monohydrate (C₁₃H₁₃N₃O₄·H₂O). The anhydrous form crystallizes in the triclinic space group P1 with unit cell parameters a = 6.649 Å, b = 8.666 Å, c = 11.940 Å, α = 76.70°, β = 76.72°, γ = 87.56°, and volume = 651.6 ų. The monohydrate form also adopts a triclinic P1 lattice but with distinct dimensions (a = 7.544 Å, b = 7.990 Å, c = 12.329 Å, α = 94.33°, β = 97.40°, γ = 101.36°, volume = 718.6 ų) [4]. These structural differences arise from altered molecular conformations and hydration-mediated hydrogen bonding in the monohydrate.
Table 1: Crystallographic Parameters of Metronidazole Benzoate Polymorphs
Form | Space Group | Unit Cell Dimensions | Volume (ų) | Z |
---|---|---|---|---|
Anhydrous | P1 | a=6.649 Å, b=8.666 Å, c=11.940 Å, α=76.70°, β=76.72°, γ=87.56° | 651.6 | 2 |
Monohydrate | P1 | a=7.544 Å, b=7.990 Å, c=12.329 Å, α=94.33°, β=97.40°, γ=101.36° | 718.6 | 2 |
Esterification of Metronidazole to form Metronidazole Benzoate fundamentally alters its physicochemical and pharmacokinetic behavior. Metronidazole contains a primary alcohol group, rendering it water-soluble (10 mg/mL at 25°C), whereas Metronidazole Benzoate is highly lipophilic due to the benzoate ester, with aqueous solubility of only 0.1 mg/mL [3]. This esterification masks Metronidazole’s intensely bitter taste, making Metronidazole Benzoate palatable for oral suspensions—a critical advantage in pediatric and veterinary formulations [1] [6]. However, this modification reduces bioavailability: Metronidazole Benzoate is a prodrug requiring enzymatic hydrolysis in the intestine to release active Metronidazole. The ester bond constitutes 38% of the molecule’s mass; thus, only 62% of ingested Metronidazole Benzoate is bioavailable as Metronidazole [1]. Consequently, therapeutic doses must account for this molecular weight difference. For instance, 20 mg/kg of Metronidazole Benzoate delivers only 12.4 mg/kg of active Metronidazole [1]. In vitro studies show no significant hydrolysis in simulated gastric fluid after 8 hours or intestinal fluid after 5 hours, confirming the ester’s stability during transit [3] [7].
Table 2: Comparative Properties of Metronidazole and Metronidazole Benzoate
Property | Metronidazole | Metronidazole Benzoate |
---|---|---|
Molecular Formula | C₆H₉N₃O₃ | C₁₃H₁₃N₃O₄ |
Aqueous Solubility | 10 mg/mL (25°C) | 0.1 mg/mL (25°C) |
Key Functional Group | Hydroxyethyl | Benzoate Ester |
Bioavailable Fraction | 100% | 62% (as Metronidazole) |
Palatability | Bitter | Bland |
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra (500 MHz, DMSO-d₆) of Metronidazole Benzoate exhibit characteristic signals: δ 2.45 (s, 3H, -CH₃-imidazole), δ 4.85 (t, 2H, -N-CH₂-), δ 4.65 (t, 2H, -CH₂-OCO-), δ 8.10 (s, 1H, imidazole-H4), δ 7.95–7.50 (m, 5H, aromatic-H) [7]. The downfield shift of the -CH₂-OCO- protons (δ 4.65) versus Metronidazole’s -CH₂-OH (δ 3.70) confirms esterification.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 275 [M]⁺, consistent with C₁₃H₁₃N₃O₄. Fragment ions include m/z 160 (loss of benzoate radical, C₆H₅COO•), m/z 140 (hydroxyethyl-nitroimidazole fragment), and m/z 122 (nitroimidazole ring) [9].
X-ray Diffraction (XRD): Powder XRD patterns provide fingerprints for polymorph identification. The anhydrous form exhibits intense reflections at 2θ = 7.2°, 14.5°, 18.3°, and 22.1°, while the monohydrate shows peaks at 2θ = 6.8°, 13.7°, 17.6°, and 21.4° [4]. These differences arise from distinct crystal packing: the anhydrous structure relies solely on van der Waals interactions, whereas the monohydrate features extensive O-H···O and N-H···O hydrogen bonds involving water molecules [4].
Fourier-Transform Infrared (FT-IR): Key bands include 1725 cm⁻¹ (ester C=O stretch), 1535 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), 1269 cm⁻¹ (C-O ester stretch), and 1608 cm⁻¹ (aromatic C=C) [7]. The absence of O-H stretches (3200–3600 cm⁻¹) distinguishes it from Metronidazole.
Solubility Profile: Metronidazole Benzoate is poorly soluble in water (0.1 mg/mL at 25°C) but dissolves readily in dichloromethane and acetone, with moderate solubility in alcohols [6]. Its pKa of 3.27 reflects weak acidity, likely from the protonated imidazole ring [6]. This low aqueous solubility necessitates formulation as suspensions or solid dispersions.
Table 3: Solubility of Metronidazole Benzoate in Select Solvents
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | 0.1 |
Ethanol | 15.2 |
Dichloromethane | 82.5 |
Acetone | 78.3 |
Simulated Gastric Fluid | 0.12 |
Simulated Intestinal Fluid | 0.11 |
Stability Studies:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2